2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene
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Overview
Description
2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene is an organic compound characterized by the presence of two methyl groups on the benzene ring and a phenoxy group substituted at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene typically involves the reaction of 3,5-dimethylphenol with 1,3-dimethylbenzene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with 1,3-dimethylbenzene . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)propionic acid
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 2-[2-(3,5-Dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one .
Uniqueness
2-(3,5-Dimethylphenoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required .
Properties
Molecular Formula |
C16H18O |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-11-8-12(2)10-15(9-11)17-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
InChI Key |
UMFJHBNQOMHSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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